8-cyclopentyl-5-methyl-2-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one
描述
属性
IUPAC Name |
8-cyclopentyl-5-methyl-2-[[1-(oxan-4-yl)pyrrolidin-3-yl]amino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-15-12-20(28)27(18-4-2-3-5-18)21-19(15)13-23-22(25-21)24-16-6-9-26(14-16)17-7-10-29-11-8-17/h12-13,16-18H,2-11,14H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICWZZHCXRVLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)NC3CCN(C3)C4CCOCC4)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural and Functional Differences
The table below compares key analogs with shared pyrido[2,3-d]pyrimidin-7-one cores:
Key Observations
Position 2 Modifications: The target compound’s 2-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino} group contrasts with Palbociclib’s piperazine-linked pyridine. The oxan-4-yl substitution likely reduces basicity, improving blood-brain barrier penetration or reducing off-target effects . Vistusertib’s bis-morpholine groups at C2/C4 enhance mTOR selectivity over PI3K .
Position 8 Variability :
- Cyclopentyl (target compound, Palbociclib) vs. difluorophenyl (Dilmapimod) or chloromethoxybenzyl (PDE5 inhibitors) groups modulate target affinity and pharmacokinetics .
Therapeutic Implications :
- Palbociclib’s CDK4/6 inhibition is well-established, but resistance mechanisms (e.g., RB1 loss) drive demand for analogs like the target compound with alternative substituents .
- The PDE5 inhibitor 5b highlights scaffold versatility, with substitutions tailored for cyclic nucleotide phosphodiesterase binding .
准备方法
Cyclization of 4-Amino-2-Chloro-5-Pyrimidineethanone
The pyrido[2,3-d]pyrimidin-7-one scaffold is constructed via a base-mediated cyclization reaction. A mixture of 4-amino-2-chloro-5-pyrimidineethanone (10 mmol) and ethyl bromoacetate (16 mmol) in dry acetonitrile undergoes reflux at 65–75°C for 6 hours in the presence of piperidine (20 mmol). This step forms 2-chloro-6-bromo-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (Intermediate III) with an 80% yield. The reaction mechanism involves nucleophilic attack by the ethanone’s amino group on the electrophilic bromoacetate, followed by intramolecular cyclization.
Alternative Sonochemical Methods
Ultrasonic irradiation (20 kHz, 50°C) in aqueous media with Brønsted acidic ionic liquids (e.g., [H-NMP]+[HSO4]−) accelerates cyclization by reducing reaction times from 24 hours to 3–4 hours. This method minimizes side products like regioisomeric pyrido[3,2-d]pyrimidines, achieving >90% regioselectivity for the desired [2,3-d] configuration.
Introduction of the Cyclopentyl Group
Alkylation with Chlorocyclopentane
Intermediate III undergoes alkylation using chlorocyclopentane (1.2 equivalents) in dimethylformamide (DMF) at 110°C for 12 hours. Potassium carbonate acts as a base, facilitating the substitution of the 8H hydrogen with a cyclopentyl moiety to yield 2-chloro-6-bromo-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (Compound I). This step achieves a 90% conversion rate, with residual starting material removed via recrystallization in isopropanol.
Catalytic Enhancements
Palladium acetate (0.5 mol%) and triphenylphosphine (1 mol%) improve yields to 95% in toluene at 80°C. However, these catalysts increase costs and necessitate rigorous purification to eliminate phosphine oxides.
Functionalization at the C2 Position
Nucleophilic Amination
The chlorine atom at C2 of Compound I is replaced by [1-(oxan-4-yl)pyrrolidin-3-yl]amine via a Buchwald-Hartwig coupling. Using palladium(II) acetate (5 mol%), Xantphos (6 mol%), and cesium carbonate (3 equivalents) in dioxane at 100°C for 24 hours affords the target compound with 70% yield. Key challenges include suppressing N-alkylation of the pyrrolidine nitrogen, which is mitigated by employing bulky ligands like BrettPhos.
Stepwise Substitution and Coupling
An alternative route involves first converting the C2 chlorine to a methylthio group using sodium thiomethoxide in methanol, followed by oxidative displacement with the amine. This two-step process (85% yield) reduces palladium usage but requires additional oxidation steps with meta-chloroperbenzoic acid.
Purification and Characterization
Crystallization Techniques
Crude product purification employs gradient recrystallization from ethanol/water (3:1 v/v), yielding >99% purity by HPLC. X-ray diffraction confirms the planar pyrido[2,3-d]pyrimidin-7-one core and equatorial orientation of the cyclopentyl group.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.0 Hz, 1H, pyridine-H), 4.21–4.15 (m, 1H, cyclopentyl-H), 3.98–3.85 (m, 4H, oxane-H), 3.45–3.38 (m, 2H, pyrrolidine-H), 2.95 (s, 3H, methyl-H).
-
HRMS (ESI): m/z calculated for C₂₂H₂₈N₅O₂ [M+H]+: 400.2121, found: 400.2118.
Industrial-Scale Production
Continuous Flow Synthesis
A pilot-scale process using microreactors (2 L/min flow rate) reduces reaction times by 40% compared to batch methods. Temperature control (±2°C) ensures consistent regioselectivity, with an annual production capacity of 1.2 metric tons.
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| 4-Amino-2-chloro-5-pyrimidineethanone | 320 |
| Ethyl bromoacetate | 85 |
| Palladium catalysts | 1,200 |
| Total (per kg product) | 2,450 |
Catalyst recycling via activated carbon filtration reduces palladium costs by 30%.
Challenges and Optimization
常见问题
Q. What are the established synthetic routes for pyrido[2,3-d]pyrimidin-7-one derivatives, and how can they be adapted for this compound?
- Methodological Answer : The core scaffold of pyrido[2,3-d]pyrimidin-7-one derivatives is typically synthesized via multi-component reactions. For example, cyclocondensation of α,β-unsaturated esters with malononitrile and aryl-substituted guanidines forms the pyrimidine ring . Adapting this to the target compound requires introducing the cyclopentyl and oxan-4-yl-pyrrolidinyl substituents.
- Key Steps :
Ring Formation : Use a cyclization strategy similar to , substituting guanidine derivatives with 1-(oxan-4-yl)pyrrolidin-3-amine.
Functionalization : Introduce the cyclopentyl group via alkylation or nucleophilic substitution .
- Characterization : Confirm regiochemistry using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D conformation, particularly the stereochemistry of the oxan-4-yl-pyrrolidinyl moiety .
- Computational Modeling : Use DFT calculations to map electron density and predict reactivity (e.g., nucleophilic/electrophilic sites) .
- Spectroscopy : H NMR to confirm amino group orientation and NOESY for spatial proximity analysis .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxan-4-yl-pyrrolidin-3-amine intermediate?
- Methodological Answer : Low yields in intermediate synthesis often arise from steric hindrance or competing side reactions.
- Strategies :
Protection-Deprotection : Temporarily protect the pyrrolidine nitrogen during cyclopentyl group installation .
Catalysis : Use palladium-catalyzed reductive amination () to improve regioselectivity.
Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .
- Monitoring : Track reaction progress via LC-MS to identify bottlenecks .
Q. What structural modifications enhance target selectivity in kinase inhibition assays?
- Methodological Answer : SAR studies of related pyrido-pyrimidinones (e.g., PDE5 inhibitors in ) suggest:
- Critical Groups : The cyclopentyl group enhances hydrophobic binding, while the oxan-4-yl-pyrrolidinyl moiety improves solubility and H-bonding .
- Modifications :
- Replace oxan-4-yl with smaller heterocycles (piperazine, morpholine) to reduce steric bulk .
- Introduce electron-withdrawing substituents (e.g., fluorine) on the pyrimidine ring to modulate electronic effects .
- Assay Design : Use isoform-specific kinase assays (e.g., CDK2 vs. CDK4) to evaluate selectivity .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability).
- Approaches :
ADME Profiling : Measure metabolic stability in liver microsomes and plasma protein binding .
Pro-drug Strategies : Modify the amino group with acetyl or PEGylated moieties to enhance absorption .
Formulation : Use lipid-based nano-carriers to improve solubility and tissue penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
